![molecular formula C44H39N3O8 B12594127 N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine CAS No. 881194-46-3](/img/structure/B12594127.png)
N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-5’-O-benzoyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine is a synthetic nucleoside analog. This compound is characterized by the presence of benzoyl and methoxyphenyl groups, which contribute to its unique chemical properties. It is primarily used in the field of medicinal chemistry and molecular biology for various research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-benzoyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine involves multiple steps. One common method includes the protection of the nucleoside’s hydroxyl groups followed by the introduction of benzoyl and methoxyphenyl groups. The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like benzoyl chloride and methoxyphenylmethyl chloride. The reactions are often carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-5’-O-benzoyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiol compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce deoxycytidine analogs .
Aplicaciones Científicas De Investigación
N-Benzoyl-5’-O-benzoyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of synthetic DNA and RNA for research and therapeutic purposes .
Mecanismo De Acción
The mechanism of action of N-Benzoyl-5’-O-benzoyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine involves its incorporation into DNA or RNA strands during synthesis. This incorporation can lead to the inhibition of DNA polymerase activity, thereby blocking DNA replication and transcription. The compound’s molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxyadenosine
- N-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-2’-fluoroadenosine
Uniqueness
N-Benzoyl-5’-O-benzoyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it valuable for specific research applications .
Propiedades
Número CAS |
881194-46-3 |
|---|---|
Fórmula molecular |
C44H39N3O8 |
Peso molecular |
737.8 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-[bis(4-methoxyphenyl)-phenylmethoxy]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C44H39N3O8/c1-51-35-22-18-33(19-23-35)44(32-16-10-5-11-17-32,34-20-24-36(52-2)25-21-34)55-37-28-40(54-38(37)29-53-42(49)31-14-8-4-9-15-31)47-27-26-39(46-43(47)50)45-41(48)30-12-6-3-7-13-30/h3-27,37-38,40H,28-29H2,1-2H3,(H,45,46,48,50)/t37-,38+,40+/m0/s1 |
Clave InChI |
KXVKRKFJLUXGNY-PQTOBSADSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4COC(=O)C5=CC=CC=C5)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4COC(=O)C5=CC=CC=C5)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
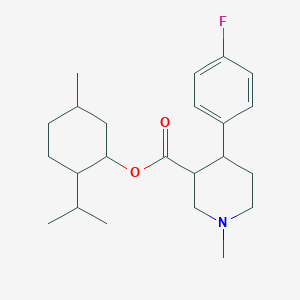
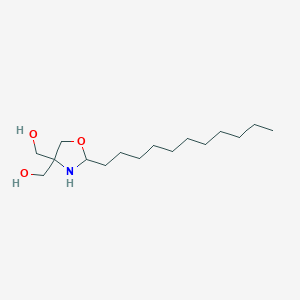
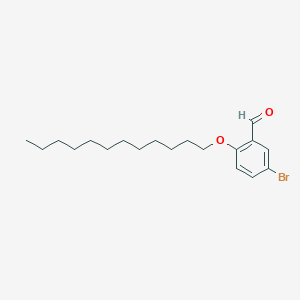
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
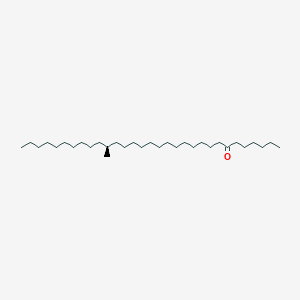
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
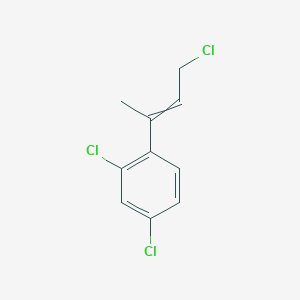
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
